molecular formula C12H12N2O B2717735 2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde CAS No. 1248449-39-9

2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No.: B2717735
CAS No.: 1248449-39-9
M. Wt: 200.241
InChI Key: JRQHAZDYFCEHMS-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS 1248449-39-9) is a high-value benzaldehyde derivative with a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol . This compound serves as a crucial synthetic intermediate, particularly in the construction of advanced organic materials. Its structure, featuring both an aldehyde group and an imidazole ring, makes it a versatile building block for synthesizing fluorescent probes and organic chromophores with potential applications in bioimaging and materials science . Research into similar imidazole-benzaldehyde compounds has demonstrated their utility in creating two-photon absorption (2PA) fluorophores, which are valuable for deep-tissue imaging with minimal photobleaching . The aldehyde group is a reactive site for various condensation reactions, enabling the extension of molecular conjugation, a key design principle for nonlinear optical materials . This product is strictly for research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(2-methylimidazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-7-12(4-3-11(9)8-15)14-6-5-13-10(14)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQHAZDYFCEHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CN=C2C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248449-39-9
Record name 2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the condensation of 2-methylimidazole with 4-formylbenzoic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the purity of the final product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key parameters of 2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde with two closely related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents (Benzaldehyde/Imidazole)
This compound C₁₂H₁₂N₂O 200.24 1248449-39-9 4-methyl (benzaldehyde), 2-methyl (imidazole)
3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde C₁₁H₉FN₂O 204.20 1021241-11-1 3-fluoro (benzaldehyde), 2-methyl (imidazole)
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde C₁₂H₁₂N₂O₂ 216.24 870837-18-6 3-methoxy (benzaldehyde), 4-methyl (imidazole)

Key Observations :

  • The methoxy group in the 3-methoxy analog (CAS 870837-18-6) increases polarity, likely enhancing aqueous solubility compared to the methyl or fluoro derivatives .
  • Imidazole Substitution :
    • Shifting the methyl group from the 2-position (parent compound) to the 4-position (3-methoxy analog) alters steric hindrance and electronic distribution, which may influence reactivity in subsequent synthetic steps .
This compound

Imidazole Ring Formation : Condensation of substituted benzaldehydes with glyoxal and ammonium acetate in acetic acid, as demonstrated for related imidazole derivatives .

Functionalization : Subsequent alkylation or substitution reactions to introduce methyl groups at desired positions .

Comparison with Analogs:
  • 3-Fluoro Analog : Likely synthesized via nucleophilic aromatic substitution, introducing fluorine at the 3-position before or after imidazole ring formation .
  • 3-Methoxy Analog : Methoxy groups are typically introduced via Williamson ether synthesis or Ullmann coupling, as seen in high-yield routes for similar compounds .

Crystallographic and Computational Insights

  • Docking Studies : Compounds like 9c () with benzimidazole-thiazole-triazole motifs show distinct binding poses in enzymatic active sites, suggesting that the parent compound’s imidazole-aldehyde framework could be optimized for target-specific interactions .

Biological Activity

2-Methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol

The presence of the imidazole ring and the aldehyde functional group contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds, which may provide insights into the activity of this compound.

  • Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells through mitochondrial membrane depolarization and activation of caspases, specifically caspase-8 and -9 . This suggests that this compound may exhibit similar mechanisms.
  • Case Study : In a study involving various derivatives, compounds demonstrated significant cytotoxicity against HeLa and AGS cancer cell lines, with IC50 values ranging from 0.89 to 9.63 µg/mL . While specific data for this compound is limited, its structural similarities suggest potential efficacy.

Antimicrobial Activity

The compound's potential antimicrobial properties have not been extensively documented; however, related compounds in the imidazole family often exhibit notable antimicrobial effects.

  • Research Findings : Studies on imidazole derivatives have shown that they can disrupt microbial cell membranes and inhibit growth at varying concentrations . A systematic investigation into the antimicrobial activity of this compound could yield valuable data.

Other Pharmacological Effects

The compound may also possess other biological activities, including antioxidant properties. While specific studies on this compound are sparse, related compounds have demonstrated significant antioxidant capabilities.

Summary of Biological Activities

Activity TypeMechanism/EffectsReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisrupts cell membranes
AntioxidantPotentially reduces oxidative stress

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde?

  • The compound can be synthesized via condensation reactions between substituted benzaldehydes and imidazole derivatives. A general method involves reacting benzaldehyde precursors with ammonium hydroxide and oxalaldehyde in ethanol, followed by purification via flash column chromatography with dichloromethane . For 4-formylimidazole derivatives, palladium- or nickel-catalyzed hydrogenation under optimized solvent conditions (e.g., ethanol or water) is critical to minimize side reactions like hydrodechlorination .

Q. How is the structural purity of this compound confirmed experimentally?

  • Characterization typically includes:

  • Elemental analysis to verify C, H, N content.
  • IR spectroscopy to identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).
  • NMR spectroscopy (¹H and ¹³C) to confirm aromatic protons, imidazole ring protons, and aldehyde signals. For example, the aldehyde proton appears as a singlet at δ ~10 ppm in ¹H NMR .

Q. What solvents and catalysts are effective for cyclization reactions involving imidazole intermediates?

  • Ethanol and water are common solvents. Alkaline conditions (e.g., NaOH in ethanol at 45°C) promote Schiff base formation and cyclization, yielding imidazole rings. Raney nickel is preferred over palladium on carbon to avoid dehalogenation during hydrogenation steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dehalogenated derivatives?

  • Switching from palladium on carbon to Raney nickel as a catalyst prevents hydrodechlorination during hydrogenation. For example, using Raney nickel in ethanol increased the yield of intermediate 2-(4-chlorophenyl)-4-formyl-1H-imidazole to 92%, avoiding aryl dehalogenation . Temperature control (45°C) and solvent selection (ethanol over water) further enhance efficiency .

Q. What advanced techniques are used to resolve contradictions in spectroscopic data for imidazole derivatives?

  • Single-crystal X-ray diffraction provides unambiguous structural confirmation. For example, crystallographic data (R factor = 0.047) validated the bond angles and torsion angles of nitroimidazole-containing benzaldehyde derivatives . LC-MS is also critical for tracking reaction progress and identifying byproducts, such as hydrodechlorinated species .

Q. How do substituents on the benzaldehyde or imidazole moieties influence biological activity?

  • Docking studies reveal that electron-withdrawing groups (e.g., bromo or fluoro) on the benzaldehyde ring enhance binding to biological targets like enzymes. For example, compound 9c (with a 4-bromophenyl group) showed stronger interactions with active sites compared to methoxy-substituted analogs . Structure-activity relationship (SAR) studies guided by crystallographic data are essential for optimizing pharmacophore models .

Q. What methodologies address low yields in imidazole ring-forming reactions?

  • Key strategies include:

  • Base optimization : NaOH (2 equiv) in ethanol outperforms weaker bases (e.g., Na₂CO₃) for cyclization .
  • Temperature control : Maintaining 45°C during cyclization improves yields (88%) compared to room-temperature reactions (≤50%) .
  • Catalyst recycling : Filtration and reuse of Raney nickel reduce costs in large-scale syntheses .

Methodological Recommendations

  • Synthetic Challenges : Monitor reactions via LC-MS to detect intermediates and byproducts early .
  • Data Interpretation : Cross-validate NMR and X-ray crystallography results to resolve spectral overlaps, especially for aromatic protons in crowded regions .
  • Biological Assays : Use molecular docking (e.g., AutoDock Vina) to prioritize compounds for in vitro testing, focusing on substituents that enhance binding affinity .

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